![molecular formula C33H60ErO6 B1581698 Erbium;2,2,6,6-tetramethylheptane-3,5-dione CAS No. 35733-23-4](/img/structure/B1581698.png)
Erbium;2,2,6,6-tetramethylheptane-3,5-dione
Overview
Description
Synthesis Analysis
The synthesis of “Erbium;2,2,6,6-tetramethylheptane-3,5-dione” involves the use of 2,2,6,6-tetramethyl-3,5-heptanedione as a bidentate ligand in the synthesis of stable complexes with lanthanide ions . It undergoes O-additions and C-additions and acts as an air-stable ligand for metal catalysts .
Molecular Structure Analysis
The molecular structure of “Erbium;2,2,6,6-tetramethylheptane-3,5-dione” can be represented by the linear formula: (CH3)3CCOCH2COC(CH3)3 . The molecular weight of this compound is 184.28 .
Chemical Reactions Analysis
“Erbium;2,2,6,6-tetramethylheptane-3,5-dione” undergoes O-additions and C-additions in various reactions . It acts as an air-stable ligand for metal catalysts and serves as a substrate for heterocycles .
Physical And Chemical Properties Analysis
“Erbium;2,2,6,6-tetramethylheptane-3,5-dione” is a liquid with a density of 0.883 g/mL at 25 °C . It has a refractive index of n20/D 1.459 (lit.) and a boiling point of 72-73 °C/6 mmHg (lit.) .
Scientific Research Applications
Synthesis of α-Aryl-β-diketones
This compound may be used in the synthesis of α-aryl-β-diketones, which are valuable intermediates in organic synthesis and can lead to the production of various pharmaceuticals and fine chemicals .
Dicyanamidobenzene-Bridge Diruthenium Complex
It could be involved in the formation of dicyanamidobenzene-bridge diruthenium complexes. These complexes have potential applications in catalysis and materials science .
Ancillary Ligand in Iridium (III) Complexes
The compound might serve as an ancillary ligand in the synthesis of orange-emitting iridium (III) complexes. These complexes are important for OLED technology .
Metal Catalysts
It may act as an air-stable ligand for metal catalysts. Catalysts are crucial in speeding up chemical reactions in industrial processes .
Substrate for Heterocycles
The compound could serve as a substrate for the creation of heterocycles. Heterocyclic compounds are a core part of many pharmaceuticals .
MOCVD Production
It might be used as a precursor in Metal Organic Chemical Vapor Deposition (MOCVD) for producing high-temperature superconductors .
Mechanism of Action
Target of Action
Erbium;2,2,6,6-tetramethylheptane-3,5-dione is a complex compound that primarily targets metal ions. It acts as a bidentate ligand, forming stable complexes with lanthanide ions .
Mode of Action
The compound interacts with its targets through its unique structure. It possesses a beta-diketone structure that can undergo enolization to form a stable enol form. In alkaline conditions, the enol hydroxyl group loses a proton, leading to the formation of a negatively charged oxygen atom. This oxygen atom can easily coordinate with various metal ions to form stable complexes .
Biochemical Pathways
It is known that the compound serves as an air-stable ligand for metal catalysts in various reactions . It also serves as a substrate for heterocycles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Erbium;2,2,6,6-tetramethylheptane-3,5-dione. For instance, the compound’s ability to form complexes with metal ions can be affected by the pH of the environment, as its enolization is favored in alkaline conditions . Additionally, the presence and concentration of metal ions in the environment will directly impact the compound’s activity.
Safety and Hazards
“Erbium;2,2,6,6-tetramethylheptane-3,5-dione” is classified as a combustible liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/eye protection/face protection .
Future Directions
properties
IUPAC Name |
erbium;2,2,6,6-tetramethylheptane-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Er/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVZFKBUKVTGJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Er] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60ErO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Erbium;2,2,6,6-tetramethylheptane-3,5-dione | |
CAS RN |
35733-23-4 | |
Record name | NSC174891 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174891 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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